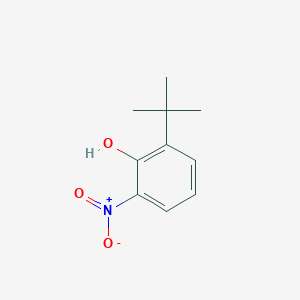

2-(tert-Butyl)-6-nitrophenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-tert-butyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6-8(9(7)12)11(13)14/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGBGYYGJIJQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(tert-Butyl)-6-nitrophenol (CAS No. 18515-04-3), a substituted phenol of significant interest in organic synthesis and medicinal chemistry. This document delves into its structural characteristics, physicochemical parameters, spectral data, synthesis, and safety considerations. The strategic placement of the tert-butyl and nitro groups on the phenolic ring imparts unique reactivity and potential biological activity, making it a valuable building block for the development of novel compounds. This guide is intended to serve as a key resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with a tert-butyl group at the ortho position and a nitro group at the other ortho position. The interplay between the electron-donating tert-butyl group and the electron-withdrawing nitro group, in conjunction with the hydroxyl group, creates a molecule with distinct chemical properties. These properties make it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals.[1] Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 18515-04-3 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.21 g/mol | [3] |

| Appearance | Yellowish solid (predicted) | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in many organic solvents such as acetone, ethanol, methanol, and diethyl ether.[4] | General knowledge on nitrophenols |

| XLogP3 | 3.6 | [3] |

Expert Insights: The lipophilicity, as indicated by the XLogP3 value, suggests good solubility in organic solvents, which is advantageous for its use in organic reactions.[3] The lack of readily available experimental data for properties like melting and boiling points highlights the need for empirical determination for specific applications.

Spectral Data Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, predicted data and analysis of related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the hydroxyl proton. The aromatic protons would likely appear as multiplets in the downfield region. The nine protons of the tert-butyl group would give a characteristic singlet further upfield. The hydroxyl proton's chemical shift would be variable and dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR would display signals for the six aromatic carbons, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group. The chemical shifts would be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the hydroxyl group.

-

C-H stretching bands for the aromatic ring and the tert-butyl group.

-

Asymmetric and symmetric N-O stretching bands for the nitro group, typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl moiety or cleavage of the nitro group.

Synthesis and Reactivity

The primary synthetic route to this compound is through the electrophilic nitration of 2-tert-butylphenol.[5] The bulky tert-butyl group sterically hinders the ortho position it occupies, directing the incoming nitro group to the other vacant ortho position.

Experimental Protocol: Nitration of 2-tert-butylphenol

Disclaimer: This is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butylphenol in a suitable solvent like glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Nitrating Agent Preparation: Prepare a nitrating mixture by cautiously adding nitric acid to an equal volume of sulfuric acid, keeping the mixture cool.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-tert-butylphenol with vigorous stirring, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. The product will precipitate out.

-

Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

Substituted phenols, particularly those with bulky groups and nitro functionalities, are important precursors in the synthesis of a variety of organic molecules.

Building Block in Organic Synthesis

This compound serves as a versatile building block. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The hydroxyl group can undergo various reactions such as etherification and esterification. This trifunctional nature allows for the construction of complex molecular architectures.

Potential in Medicinal Chemistry

While specific biological activities of this compound are not extensively reported, related nitrophenol and tert-butylphenol derivatives have shown a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The unique electronic and steric properties of this molecule make it an interesting candidate for scaffold-based drug design. The tert-butyl group can enhance metabolic stability and cell membrane permeability of a potential drug molecule.

Safety and Handling

A Safety Data Sheet (SDS) for this compound should be consulted before handling.[2] As with all nitrophenolic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable chemical entity with a unique substitution pattern that confers interesting chemical properties. While there is a need for more comprehensive experimental data on its physical and spectral characteristics, its role as a synthetic intermediate is clear. This guide provides a foundational understanding of this compound, which should aid researchers and professionals in its safe handling and effective application in the synthesis of novel and potentially bioactive molecules.

References

A Comprehensive Technical Guide to 2-(tert-Butyl)-6-nitrophenol: Structure, Synthesis, and Applications

This guide provides an in-depth analysis of 2-(tert-Butyl)-6-nitrophenol, a substituted phenol of significant interest in synthetic organic chemistry. We will explore its fundamental chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and its potential applications as a chemical intermediate. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a technical understanding of this compound.

Core Chemical Identity and Structure

This compound is an aromatic organic compound featuring a phenol ring substituted with a bulky tert-butyl group at the ortho position and a nitro group at the adjacent ortho position relative to the hydroxyl group. This specific substitution pattern dictates its chemical reactivity and physical properties.

The authoritative IUPAC name for this compound is 2-tert-butyl-6-nitrophenol .[1] Its structure is visualized below.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Key Properties

| Identifier | Value | Source |

| IUPAC Name | 2-tert-butyl-6-nitrophenol | PubChem[1] |

| CAS Number | 18515-04-3 | PubChem, Lead Sciences[1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.21 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C)C1=C(C(=CC=C1)--INVALID-LINK--[O-])O | PubChem[1] |

| InChI Key | GNGBGYYGJIJQGM-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, reactivity, and potential biological interactions. The computed properties for this compound are summarized below.

Table 2: Computed Physicochemical Properties

| Property | Value | Description | Source |

| XLogP3 | 3.6 | A measure of lipophilicity. A higher value indicates lower water solubility. | PubChem[1] |

| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group can donate a hydrogen bond. | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the hydroxyl and nitro groups can accept hydrogen bonds. | PubChem[1] |

| Rotatable Bond Count | 2 | Indicates the molecule's conformational flexibility. | PubChem[1] |

| Polar Surface Area | 66.1 Ų | Relates to transport properties, including bioavailability. | PubChem[1] |

Synthesis of this compound

The primary route for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 2-tert-butylphenol.[3][4][5] The reaction involves the direct nitration of the phenol ring.

Mechanistic Rationale and Regioselectivity

The synthesis hinges on the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups are both activating and ortho,para-directing substituents.[6]

-

Hydroxyl Group (-OH): As a powerful activating group, it strongly directs incoming electrophiles to the ortho and para positions.

-

tert-Butyl Group (-C(CH₃)₃): This alkyl group is a weaker activator but also directs ortho and para.

In 2-tert-butylphenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2 (which is already substituted). The large steric bulk of the tert-butyl group at the C2 position significantly hinders electrophilic attack at the adjacent C6 position. However, nitration at this position is still feasible. The para position (C4) is also a potential site for nitration. Precise control of reaction conditions, such as temperature and the concentration of the nitrating agent, is crucial to favor the desired 2,6-disubstituted product and minimize the formation of the 2,4-isomer and dinitrated byproducts.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-tert-Butylphenol

This protocol is a representative method adapted from standard procedures for phenol nitration.[8][9] Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Nitric acid is highly corrosive, and nitrophenols can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Materials and Reagents:

-

2-tert-Butylphenol (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Concentrated Nitric Acid (70%, ~1.1 eq)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-tert-butylphenol (1.0 eq) in glacial acetic acid.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is critical to control the reaction rate and improve selectivity.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel to the stirred solution over 30-60 minutes. The temperature of the reaction mixture must be carefully monitored and maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-4 hours to ensure the reaction proceeds to completion.

-

Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing a large volume of ice and water. This will quench the reaction and cause the crude product to precipitate out of the solution, typically as a yellow solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

Applications and Research Significance

While specific, large-scale applications for this compound are not extensively documented, its structure suggests significant potential as a versatile synthetic intermediate in several areas of chemical research and development.

-

Precursor for Amino Phenols: The nitro group is readily reduced to an amine (-NH₂) using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or using metals like Sn or Fe in acidic media).[8] The resulting 2-amino-6-tert-butylphenol would be a valuable building block for synthesizing:

-

Pharmaceuticals: Substituted aminophenols are core structures in various bioactive molecules.

-

Ligands for Coordination Chemistry: The presence of hydroxyl, amino, and bulky tert-butyl groups makes it an interesting candidate for designing sterically hindered ligands for metal catalysts.

-

Polymer Additives: Hindered aminophenols can act as potent antioxidants and stabilizers for polymers, similar to the well-known hindered phenols.[10]

-

-

Dye and Pigment Synthesis: Nitrophenols and their derivatives are often used in the synthesis of azo dyes and other colorants.

-

Agrochemical Research: The nitrophenol moiety is present in some compounds with herbicidal or pesticidal activity. This molecule could serve as a starting point for developing new agrochemicals.

Safety and Handling

As a nitrated aromatic compound, this compound should be handled with care. Based on data for structurally similar compounds like 2,4-di-tert-butyl-6-nitrophenol, the following precautions are advised.[11]

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a laboratory coat.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[2]

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. It is advisable to consult the specific Safety Data Sheet (SDS) from the supplier before use.

References

- 1. This compound | C10H13NO3 | CID 14923120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-tert-butyl-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. prepchem.com [prepchem.com]

- 9. paspk.org [paspk.org]

- 10. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)-6-nitrophenol (CAS 18515-04-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 2-(tert-Butyl)-6-nitrophenol in Chemical Space

This compound, identified by CAS number 18515-04-3, is a substituted nitrophenol derivative.[1] This class of compounds is of significant interest in various fields, including organic synthesis, materials science, and pharmacology, due to the unique interplay of the phenolic hydroxyl group, the bulky tert-butyl substituent, and the electron-withdrawing nitro group. The specific ortho-substitution pattern dictates its steric and electronic properties, influencing everything from its crystalline structure to its reactivity and potential biological activity.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the absence of extensive experimental data for this specific isomer, we will draw upon established principles of physical organic chemistry and data from closely related analogs to build a robust profile. This approach allows for informed decision-making in experimental design, formulation development, and analytical method development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's composition and structure is the foundation for interpreting its physical and chemical behavior.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

| Property | Value | Source |

| CAS Number | 18515-04-3 | [2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-tert-butyl-6-nitro-phenol | [1] |

Structural Representation

The spatial arrangement of atoms and functional groups is critical to the molecule's properties. The ortho-positioning of the bulky tert-butyl group and the nitro group relative to the hydroxyl function creates significant steric hindrance and enables intramolecular hydrogen bonding, a key feature discussed in subsequent sections.

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

This section details the key physical and chemical parameters that govern the behavior of this compound in various environments.

| Property | Value (Experimental/Estimated) | Implication in Drug Development & Research |

| Melting Point | Estimated: < 45 °C | Low melting point suggests weaker crystal lattice energy compared to more symmetrical isomers. Influences purification (e.g., distillation vs. crystallization) and solid-state stability. |

| Boiling Point | Estimated: > 215 °C | High boiling point is typical for phenolic compounds. Steam volatility is expected due to intramolecular H-bonding, which can be exploited for purification. |

| pKa | Estimated: ~7-8 | The acidity of the phenolic proton. This value is critical for predicting ionization state at physiological pH, which affects solubility, membrane permeability, and receptor binding. |

| LogP (Octanol/Water) | Computed XLogP3: 3.6 | Indicates high lipophilicity. Suggests good permeability across biological membranes but potentially poor aqueous solubility. Risk of non-specific binding and requirement for enabling formulations. |

| Aqueous Solubility | Estimated: Low | High LogP and intramolecular H-bonding (which shields polar groups from water) suggest poor solubility. This is a primary hurdle for developing aqueous formulations for biological assays or in vivo studies. |

Melting Point and Boiling Point: The Influence of Hydrogen Bonding

The melting and boiling points of nitrophenol isomers are classic examples of the influence of molecular structure on physical properties.

-

Expert Insight: For nitrophenols, a key determinant of these properties is the type of hydrogen bonding. Ortho-isomers, like this compound, can form strong intramolecular hydrogen bonds between the hydroxyl proton and an oxygen of the adjacent nitro group. This internal bonding satisfies the hydrogen-bonding potential within a single molecule, reducing the forces between molecules. In contrast, para-nitrophenol, lacking this proximity, engages in intermolecular hydrogen bonding, creating strong associations between molecules in the crystal lattice.[3][4]

This leads to a predictable trend:

-

o-Nitrophenol (M.P. ~44-45 °C) has a significantly lower melting point than p-Nitrophenol (M.P. ~114 °C) .[2][3]

-

The intramolecular hydrogen bond also makes the ortho-isomer more volatile and enables purification by steam distillation.

For this compound, the presence of the bulky tert-butyl group may disrupt crystal packing efficiency, but the dominant effect on its melting and boiling points is expected to be the intramolecular hydrogen bonding. Therefore, its melting point is predicted to be relatively low, likely below that of its parent compound, o-nitrophenol, due to the added steric bulk.

Solubility Profile

Solubility is a critical parameter for any compound intended for biological study.

-

Aqueous Solubility: The combination of a hydrophobic tert-butyl group and an aromatic ring, coupled with a high computed LogP of 3.6, strongly suggests that this compound has low intrinsic solubility in aqueous media.[1] The intramolecular hydrogen bond further exacerbates this by masking the polar -OH and -NO₂ groups, preventing them from effectively interacting with water molecules.[5]

-

Organic Solubility: Conversely, the compound is expected to be readily soluble in common organic solvents like ethanol, methanol, acetone, chloroform, and ethyl acetate, a property shared with other nitrophenols.[6] This is crucial for its use in organic synthesis and for preparing stock solutions for biological assays.

Acidity (pKa) and Lipophilicity (LogP)

-

pKa: The acidity of the phenolic proton is influenced by the electron-withdrawing nitro group, which stabilizes the resulting phenoxide anion. For comparison, the pKa of phenol is ~10, while the pKa of 2-nitrophenol is 7.2.[7] The tert-butyl group is weakly electron-donating, which would slightly increase the pKa. However, the steric hindrance around the hydroxyl group might also influence its acidity. A reasonable estimate for the pKa of this compound would be in the range of 7-8. This implies that at physiological pH (7.4), a significant portion of the compound will exist in its ionized (phenoxide) form.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed XLogP3 value of 3.6 indicates that the compound is significantly more soluble in an oily (octanol) phase than in an aqueous phase.[1] This high lipophilicity is a double-edged sword in drug development: it often correlates with good membrane permeability but can also lead to poor aqueous solubility, high metabolic clearance, and non-specific toxicity.

Analytical Characterization and Methodologies

Accurate characterization is essential for confirming the identity and purity of this compound.

Chromatographic Methods

Both gas and liquid chromatography are suitable for the analysis of nitrophenols.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of nitrophenols and their metabolites.[8][9] A typical method involves a C18 column with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer.[1][8] UV detection is highly effective due to the strong chromophore of the nitrophenol structure.

Protocol: Generic RP-HPLC Method for Nitrophenol Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic or phosphoric acid. The exact ratio should be optimized for ideal retention and separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at a wavelength of maximum absorbance (e.g., ~275 nm or ~340 nm).

-

Injection Volume: 10 µL.

-

Rationale: The C18 stationary phase provides hydrophobic retention. The organic modifier elutes the compound, and the acid suppresses the ionization of the phenolic proton, leading to sharper, more reproducible peaks.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is also a powerful technique, particularly when coupled with mass spectrometry for definitive identification. Due to the polarity of the phenolic group, derivatization (e.g., silylation) is often employed to improve peak shape and thermal stability, though it's not always necessary.[10]

Spectroscopic Properties

-

UV-Visible Spectroscopy: Nitrophenols exhibit characteristic UV-Vis spectra. Phenol itself has a maximum absorbance (λmax) around 275 nm. The addition of a nitro group extends the conjugated system, often resulting in a second, longer-wavelength absorption band. For 3-nitrophenol, this second peak appears around 340 nm and tails into the visible region, giving it a pale yellow color. This compound is expected to have a similar spectral profile, making it a yellow compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band. Due to the strong intramolecular hydrogen bonding, this peak would likely be shifted to a lower wavenumber (e.g., 3200-3500 cm⁻¹) compared to a free phenol. Other key signals would include aromatic C-H stretches (~3100-3000 cm⁻¹), C=C ring stretches (~1600-1450 cm⁻¹), and strong, characteristic asymmetric and symmetric N-O stretches for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be highly informative. Key expected signals include: a singlet for the phenolic -OH proton (its chemical shift would be concentration-dependent but likely downfield), a singlet for the nine protons of the tert-butyl group (~1.4 ppm), and distinct multiplets in the aromatic region (6.5-8.0 ppm) for the three protons on the benzene ring.

-

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons (some quaternary, some proton-bearing) and the quaternary and methyl carbons of the tert-butyl group.

-

Stability and Reactivity Considerations

-

Chemical Stability: Nitrated phenols are generally stable compounds under standard laboratory conditions. However, they can be susceptible to degradation under strong oxidizing or reducing conditions. The nitro group can be reduced to an amino group, and the phenol ring can be susceptible to oxidation.

-

Reactivity: The primary reactive sites are the acidic phenolic proton, the electron-deficient aromatic ring (susceptible to nucleophilic aromatic substitution under harsh conditions), and the nitro group (which can be reduced). The synthesis of this compound is typically achieved by the nitration of 2-tert-butylphenol using dilute nitric acid.[4] This reaction highlights the activating nature of the hydroxyl group in electrophilic aromatic substitution.

Experimental Workflows and Protocols

To provide actionable insights, this section outlines a key experimental workflow.

Workflow for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard, reliable method for determining the thermodynamic solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Assay.

-

Expert Rationale: The 24-48 hour agitation period is critical to ensure the system reaches thermodynamic equilibrium, providing the true solubility value rather than a kinetic one. Centrifugation or filtration must be carefully performed to avoid disturbing the equilibrium and carrying over solid particles, which would artificially inflate the measured solubility. Using a calibrated HPLC method with a standard curve ensures accurate quantification of the dissolved compound in the supernatant.

Conclusion

This compound (CAS 18515-04-3) is a lipophilic, moderately acidic organic compound whose properties are dominated by the ortho-positioning of its functional groups. The resulting intramolecular hydrogen bonding leads to a lower melting point and higher volatility compared to its isomers, while simultaneously reducing aqueous solubility. Its high LogP value suggests it will readily cross biological membranes, a key consideration for pharmacological and toxicological research. While experimental data for this specific molecule remains scarce, a robust understanding of its physicochemical profile can be achieved through the application of fundamental chemical principles and comparison with well-characterized analogs. The analytical and experimental protocols outlined here provide a solid framework for researchers to purify, characterize, and formulate this compound for further investigation.

References

- 1. This compound | C10H13NO3 | CID 14923120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:18515-04-3 | Chemsrc [chemsrc.com]

- 3. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-tert-butyl-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Percutaneous absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chengdu Pufeide Biotech. Co., Ltd | Chemical-Suppliers [chemical-suppliers.eu]

An In-Depth Technical Guide to 2-(tert-Butyl)-6-nitrophenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-6-nitrophenol is a sterically hindered nitrophenol that serves as a valuable intermediate in organic synthesis. Its unique electronic and steric properties, arising from the presence of a bulky tert-butyl group, a hydroxyl group, and a nitro group on the aromatic ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol .[1][2] Its structure features a phenol ring substituted with a tert-butyl group at the 2-position and a nitro group at the 6-position. The presence of the bulky tert-butyl group ortho to the hydroxyl and nitro groups introduces significant steric hindrance, which influences its reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C10H13NO3 | [1][2] |

| Molecular Weight | 195.21 g/mol | [1][2] |

| CAS Number | 18515-04-3 | [1] |

| Appearance | Expected to be a yellow crystalline solid | [3][4] |

| Solubility | Expected to have low water solubility | [5] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic nitration of 2-tert-butylphenol.[1] The bulky tert-butyl group directs the incoming nitro group to the ortho and para positions. Due to the steric hindrance from the tert-butyl group at the 2-position, nitration at the 6-position (ortho) is favored under controlled conditions.

Experimental Protocol: Nitration of 2-tert-butylphenol

This protocol is adapted from a reliable method for the nitration of a similar sterically hindered phenol.[4]

Materials:

-

2-tert-butylphenol

-

Concentrated nitric acid (70%)

-

Glacial acetic acid

-

Toluene

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butylphenol in glacial acetic acid.

-

Cool the solution to 10 °C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution over a period of 5-10 minutes, ensuring the temperature remains below 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 30 minutes.

-

Pour the reaction mixture into a beaker containing cold water.

-

Transfer the mixture to a separatory funnel and extract the product with toluene.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield pure this compound as a yellow solid.

Causality of Experimental Choices:

-

Low Temperature: The nitration of phenols is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.[4]

-

Acetic Acid as Solvent: Acetic acid is a suitable solvent that can dissolve the starting material and is relatively stable to the nitrating conditions.[4]

-

Controlled Addition of Nitric Acid: Slow, dropwise addition of nitric acid helps to control the reaction temperature and minimize side reactions.[4]

-

Column Chromatography: This purification technique is essential to separate the desired this compound from any unreacted starting material and other isomers that may have formed.[4]

Spectral Characterization

¹H NMR Spectroscopy:

-

A singlet for the phenolic proton (OH), likely downfield.

-

A singlet for the nine protons of the tert-butyl group.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring.

¹³C NMR Spectroscopy:

-

Signals for the two carbons of the tert-butyl group.

-

Six distinct signals for the carbons of the aromatic ring, with their chemical shifts influenced by the hydroxyl, nitro, and tert-butyl substituents.

Infrared (IR) Spectroscopy:

-

A broad absorption band for the O-H stretching of the phenol group.

-

Characteristic strong absorptions for the asymmetric and symmetric stretching of the nitro group (NO₂).

-

Bands corresponding to C-H stretching and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.21 g/mol ).

-

Fragmentation patterns would likely involve the loss of the tert-butyl group or the nitro group.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The nitro group can be reduced to an amino group, which is a key transformation for introducing nitrogen-containing functionalities. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming group.

The sterically hindered nature of this compound and its derivatives makes them attractive scaffolds in medicinal chemistry. The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.[8]

Potential Applications:

-

Antioxidant Properties: Sterically hindered phenols are well-known for their antioxidant activity. The phenolic proton can be donated to scavenge free radicals, and the bulky tert-butyl groups enhance the stability of the resulting phenoxy radical.[9] This property is relevant in the design of drugs to combat oxidative stress-related diseases.

-

Intermediate for Bioactive Molecules: The functional groups of this compound can be readily transformed into other functionalities, making it a versatile starting material for the synthesis of more complex bioactive molecules. For instance, the reduction of the nitro group to an amine provides a handle for the introduction of various pharmacophores.

-

Scaffold for Novel Drug Candidates: The substituted phenol ring can serve as a core structure for the development of new therapeutic agents. By modifying the functional groups and adding other substituents, libraries of compounds can be synthesized and screened for biological activity against various targets.

While specific drugs derived directly from this compound are not prominently documented, its analogs, such as 2,6-di-tert-butylphenol, are precursors to a range of antioxidants and stabilizers used in various industries, including pharmaceuticals.[5][10]

Safety and Handling

Substituted nitrophenols should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. These compounds can be irritating to the skin, eyes, and respiratory tract. In case of contact, the affected area should be flushed with plenty of water. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | C10H13NO3 | CID 14923120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. pharmaceresearch.com [pharmaceresearch.com]

- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2,4,6-Tri-tert-butylphenol(732-26-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-(tert-Butyl)-6-nitrophenol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical parameter in drug development and chemical synthesis. It governs key processes such as reaction kinetics, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the solubility of 2-(tert-Butyl)-6-nitrophenol, a valuable substituted phenol derivative. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its experimental determination. It includes a summary of known qualitative solubility, a theoretical analysis of the physicochemical factors influencing its solubility, detailed experimental protocols for accurate solubility measurement, and guidance on data analysis and reporting. This guide is intended for researchers, scientists, and drug development professionals to empower them to make informed decisions in their laboratory work.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The efficiency of many chemical processes, from synthesis to purification and formulation, is profoundly influenced by the solubility of the involved compounds. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing effective crystallization procedures, and developing stable formulations. Inadequate solubility can lead to low reaction yields, difficulties in purification, and poor bioavailability of a potential drug substance.

This guide delves into the solubility of this compound, providing both theoretical and practical insights. While quantitative data is sparse, the principles outlined herein will enable researchers to predict, experimentally determine, and ultimately control the solubility of this compound in their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to rationalize its solubility in different organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 195.21 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 3.6 | --INVALID-LINK--[1] |

| Appearance | Likely a yellow crystalline solid | General knowledge based on related nitrophenol compounds. |

The structure of this compound, featuring a polar phenolic hydroxyl group and a nitro group, alongside a nonpolar tert-butyl group and benzene ring, suggests a nuanced solubility profile. The hydroxyl and nitro groups can participate in hydrogen bonding with protic and polar aprotic solvents, while the bulky, nonpolar tert-butyl group and the aromatic ring contribute to its solubility in less polar environments. The relatively high XLogP3 value of 3.6 indicates a significant lipophilic character, suggesting a preference for organic solvents over water.[1]

Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[2] The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy of mixing. For a solid solute, this involves the energy required to break the crystal lattice forces and the energy released upon solvation of the solute molecules by the solvent molecules.

For this compound, the key intermolecular interactions at play are:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors. Protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents with hydrogen bond accepting capabilities (acetone, ethyl acetate) are therefore expected to be effective solvents.

-

Dipole-Dipole Interactions: The nitro group imparts a significant dipole moment to the molecule, favoring interactions with polar solvents such as dichloromethane and acetone.

-

Van der Waals Forces: The nonpolar tert-butyl group and the benzene ring will interact favorably with nonpolar and moderately polar solvents like toluene and hexane through London dispersion forces.

The steric hindrance provided by the bulky tert-butyl group ortho to the hydroxyl group may influence the extent of intermolecular hydrogen bonding in the solid state and its interaction with solvent molecules.

Qualitative Solubility Profile of Nitrophenols

Based on the solubility of similar compounds like p-nitrophenol and qualitative statements for related structures, the expected solubility of this compound is as follows:

-

Good Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents like ethanol and methanol.[2][5][6]

-

Moderate to Good Solubility: Expected in chlorinated solvents like dichloromethane.[5][6]

-

Slight to Moderate Solubility: Expected in aromatic hydrocarbons like toluene.

-

Poor Solubility: Expected in nonpolar aliphatic hydrocarbons like hexane.[2]

-

Slight Solubility: A related compound, 2-tert-butyl-4-nitrophenol, is reported to be slightly soluble in chloroform, DMSO, and methanol.[7]

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal equilibrium (shake-flask) method .[8] This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the solute concentration.

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator with agitation

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 40 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature-induced precipitation or dissolution, the syringe can be pre-heated or pre-cooled to the experimental temperature.

-

Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but Recommended for Validation):

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known volume of the clear, filtered saturated solution to the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue. The difference in weight gives the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Quantitative Analysis (Primary Method):

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method. HPLC with UV detection is a common and robust choice for nitrophenols.

-

Development of an HPLC-UV Analytical Method

A reliable analytical method is the cornerstone of accurate solubility determination.

Caption: HPLC-UV method development workflow.

Protocol for HPLC Method Development:

-

Column Selection: A reverse-phase C18 column is a good starting point for a molecule with the polarity of this compound.

-

Mobile Phase Selection: A mixture of acetonitrile and water (with or without a small amount of acid like formic or acetic acid to ensure the phenol is in its neutral form) is a common mobile phase. A gradient elution may be necessary to ensure good peak shape and separation from any impurities.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer. This will provide the highest sensitivity for detection.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak areas.

-

Calibration Curve: Plot the peak area versus the concentration of the standards. The resulting graph should be linear over the desired concentration range. The equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.

-

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

Data Analysis and Reporting

The solubility data should be reported in clear and unambiguous units, such as:

-

Mass/Volume: g/L or mg/mL

-

Molarity: mol/L

-

Mole Fraction (x): A dimensionless unit often used in thermodynamic modeling.

The temperature at which the solubility was determined must always be reported. For comprehensive studies, determining the solubility at multiple temperatures can provide valuable thermodynamic data, such as the enthalpy and entropy of solution.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset for the solubility of this compound in organic solvents is currently lacking, this guide provides the theoretical foundation and practical, field-proven methodologies for its determination. By understanding the interplay of the molecule's functional groups with different solvent classes and by employing robust experimental techniques like the isothermal shake-flask method coupled with a validated HPLC-UV analysis, researchers can generate the high-quality solubility data necessary for their work.

The generation and publication of such data would be of significant benefit to the scientific community, aiding in the development of more efficient and robust chemical and pharmaceutical processes. Future work could also involve the use of thermodynamic models, such as the UNIQUAC or NRTL models, to predict solubility and reduce the experimental burden.

References

- 1. This compound | C10H13NO3 | CID 14923120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-TERT-BUTYL-4-NITROPHENOL CAS#: 6683-81-4 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-(tert-Butyl)-6-nitrophenol

Abstract: This document provides a detailed technical analysis of the spectroscopic profile of 2-(tert-Butyl)-6-nitrophenol (C₁₀H₁₃NO₃, M.W. 195.21 g/mol ), a substituted phenol of interest in synthetic chemistry and material science.[1] As a Senior Application Scientist, this guide synthesizes predictive analysis based on foundational spectroscopic principles and data from analogous structures to offer a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is emphasized, providing researchers and drug development professionals with a robust framework for structural verification and characterization.

Molecular Structure and Spectroscopic Implications

The unique arrangement of a hydroxyl group, a bulky tert-butyl group, and an electron-withdrawing nitro group, all ortho to each other on a benzene ring, dictates the distinct spectroscopic signature of this compound.

-

Steric Hindrance: The tert-butyl group ortho to the hydroxyl function introduces significant steric bulk, which can influence the conformation of the molecule and the accessibility of the phenolic proton.

-

Electronic Effects: The nitro group is a strong electron-withdrawing group, which significantly deshields adjacent protons and carbons in NMR spectroscopy. Conversely, the hydroxyl and alkyl groups are electron-donating.

-

Intramolecular Hydrogen Bonding: A critical feature is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and an oxygen atom of the adjacent nitro group. This interaction profoundly impacts the chemical shift of the OH proton in ¹H NMR and the frequency of the O-H stretch in IR spectroscopy.[2][3]

References

An In-depth Technical Guide to the Biological Mechanism of Action of 2-(tert-Butyl)-6-nitrophenol

Foreword: Unveiling the Bioactivity of a Hindered Nitrophenol

To the researchers, scientists, and drug development professionals dedicated to advancing our understanding of molecular interactions within biological systems, this guide serves as a comprehensive technical resource on the mechanism of action of 2-(tert-Butyl)-6-nitrophenol. While direct extensive research on this specific isomer is emerging, a wealth of knowledge from its structural analogs provides a robust framework for elucidating its biological activities. This document synthesizes established principles with field-proven experimental insights to offer a detailed exploration of its primary and secondary mechanisms of action. Our focus is on the causality behind its biological effects and the practical methodologies required to investigate them.

Introduction: The Chemical and Biological Profile of this compound

This compound is a substituted phenolic compound characterized by the presence of a hydroxyl group, a bulky tert-butyl group, and an electron-withdrawing nitro group on the benzene ring.[1] This specific arrangement of functional groups imparts distinct chemical properties that are predictive of its biological activity. The lipophilic nature of the tert-butyl group facilitates its passage across biological membranes, while the acidic phenolic proton and the electrophilic nitro group are key to its molecular interactions.

The primary mechanism of action of this compound in biological systems is the uncoupling of oxidative phosphorylation .[2][3][4] Additionally, its phenolic structure suggests antioxidant and radical-scavenging properties , and the potential for the nitro group to participate in redox cycling , leading to the generation of reactive oxygen species (ROS).[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18515-04-3 | [1] |

| Molecular Formula | C10H13NO3 | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| Appearance | Not specified, likely a crystalline solid | |

| Solubility | Low water solubility is expected due to the presence of the tert-butyl group and benzene ring. | Inferred from related compounds |

Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The most significant biological effect of this compound and related hindered nitrophenols is their ability to act as protonophores, thereby uncoupling oxidative phosphorylation in mitochondria.[2][3][4] This process disrupts the critical link between the electron transport chain (ETC) and ATP synthesis.

The Protonophoric Mechanism

Weakly acidic uncouplers like this compound possess the key structural features necessary for this activity: an acidic dissociable proton (from the hydroxyl group), a bulky hydrophobic moiety (the tert-butyl group) that enhances membrane permeability, and a strong electron-withdrawing group (the nitro group) that delocalizes the negative charge of the phenolate anion, stabilizing it within the lipid bilayer.[3][4]

The uncoupling mechanism proceeds as follows:

-

Protonation in the Intermembrane Space: In the acidic environment of the mitochondrial intermembrane space, the hydroxyl group of this compound is protonated.

-

Diffusion Across the Inner Mitochondrial Membrane: The now neutral, lipophilic molecule readily diffuses across the inner mitochondrial membrane.

-

Deprotonation in the Mitochondrial Matrix: Upon entering the alkaline environment of the mitochondrial matrix, the molecule releases its proton.

-

Return of the Anion: The resulting phenolate anion, stabilized by the electron-withdrawing nitro group, is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, completing the catalytic cycle of proton transport.

This shuttling of protons dissipates the proton motive force, which is the electrochemical gradient required by ATP synthase to produce ATP. Consequently, the energy generated by the ETC is released as heat rather than being captured in the chemical bonds of ATP.

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

A key indicator of uncoupling activity is the dissipation of the mitochondrial membrane potential (ΔΨm). This can be measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as tetramethylrhodamine, methyl ester (TMRM) or JC-1.

Objective: To determine the effect of this compound on the mitochondrial membrane potential of cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, HepG2)

-

Cell culture medium

-

This compound

-

FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for uncoupling

-

TMRM or JC-1 staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control and a positive control (FCCP).

-

Dye Loading: Remove the treatment medium and incubate the cells with the fluorescent dye (e.g., 50 nM TMRM) in fresh medium at 37°C for 30 minutes, protected from light.

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging or Flow Cytometry:

-

Microscopy: Acquire fluorescent images of the cells. A decrease in fluorescence intensity in the treated cells compared to the control indicates a loss of mitochondrial membrane potential.

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer. A shift in the fluorescence peak to a lower intensity indicates depolarization.

-

-

Data Analysis: Quantify the fluorescence intensity and compare the treated groups to the control group.

Secondary Mechanisms of Action

While uncoupling of oxidative phosphorylation is the primary mechanism, the chemical structure of this compound also allows for other biological activities.

Antioxidant and Radical-Scavenging Activity

Phenolic compounds are well-known antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring. The presence of the bulky tert-butyl group provides steric hindrance, which can further stabilize the phenoxy radical and enhance its antioxidant activity.[6]

Caption: Antioxidant mechanism of this compound via hydrogen atom donation.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the radical-scavenging ability of a compound.

Objective: To quantify the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Ascorbic acid or Trolox as a standard antioxidant

-

Methanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound and the standard antioxidant in methanol.

-

Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound or standard. Include a control well with DPPH and methanol only.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Potential for Redox Cycling and ROS Generation

The nitro group of this compound can undergo enzymatic reduction in biological systems to form a nitro anion radical. This radical can then react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide radical. This process, known as redox cycling, can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress if the cell's antioxidant defenses are overwhelmed.

Experimental Protocol: Measurement of Intracellular ROS

The production of intracellular ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Objective: To determine if this compound induces the production of reactive oxygen species in cultured cells.

Materials:

-

Cultured cells

-

This compound

-

Hydrogen peroxide (H2O2) as a positive control

-

DCFH-DA solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Plate cells and allow them to adhere overnight.

-

Dye Loading: Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Wash the cells with PBS to remove excess probe.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (H2O2).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points.

-

Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

Toxicology and Safety Considerations

The primary toxicological concern for this compound is its activity as an uncoupler of oxidative phosphorylation. The dissipation of the proton gradient can lead to a decrease in ATP production, an increase in oxygen consumption, and the generation of excessive heat (hyperthermia).

While specific toxicity data for this compound is limited, data from its close analog, 2,6-di-tert-butyl-4-nitrophenol (DBNP), provides valuable insight.

Table 2: Acute Toxicity Data for 2,6-Di-tert-butyl-4-nitrophenol (DBNP)

| Species | Route | LD50 | Source |

| Rat | Oral | 80 mg/kg | [7] |

| Rat | Oral | 500 mg/kg | [7] |

It is crucial for researchers to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area.

Conclusion and Future Directions

The mechanism of action of this compound in biological systems is multifaceted, with the uncoupling of oxidative phosphorylation being its most prominent effect. Its structure also confers antioxidant properties and the potential for redox cycling. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate these mechanisms further.

Future research should focus on obtaining direct quantitative data for the uncoupling and antioxidant activities of this compound to allow for a more precise comparison with its isomers and other related compounds. Furthermore, investigating its effects on specific cellular signaling pathways and its potential for inducing oxidative stress in different cell types will provide a more complete understanding of its biological profile. Such studies will be invaluable for applications in toxicology, pharmacology, and drug development.

References

- 1. This compound | C10H13NO3 | CID 14923120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(tert-Butyl)-6-nitrophenol

Preamble: A Note on Structural Analogs and Data Extrapolation

Section 1: Compound Profile and Inferred Hazard Identification

2-(tert-Butyl)-6-nitrophenol is an organic compound featuring a phenol ring substituted with a tert-butyl group at the ortho position and a nitro group at the adjacent ortho position. This structure suggests that the compound is a solid at room temperature, likely with a yellow coloration characteristic of many nitrophenols.[1] The electronic properties of the nitro group and the steric hindrance of the tert-butyl group dictate its reactivity and toxicological profile.

Global Harmonized System (GHS) Classification (Inferred)

Based on data from analogous compounds, this compound should be handled as a substance with the following GHS classifications.[2][3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment | Long-term | H413: May cause long lasting harmful effects to aquatic life |

Signal Word: Danger [3]

Hazard Pictograms:

Physicochemical and Toxicological Properties (Data from Analogs)

The following table summarizes key data points from closely related nitrophenols to provide a contextual understanding of the likely properties of this compound.

| Property | Value (Analog Compound) | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [5] |

| Molecular Weight | 195.21 g/mol | [5] |

| Appearance | Yellow crystalline solid (typical for nitrophenols) | [6][7] |

| Melting Point | 96-98 °C (for m-nitrophenol) | [6] |

| Oral LD50 (Rat) | 80 mg/kg (for 2,6-Di-tert-butyl-4-nitrophenol) | [1][8] |

| Incompatibilities | Strong oxidizing agents, strong bases, caustic alkalis | [9][10] |

| Hazardous Decomposition | Nitrogen oxides (NOx), carbon monoxide, carbon dioxide | [9][11] |

Section 2: The Causality of Safe Handling: A Risk-Based Approach

The primary directive in handling this compound is the prevention of exposure via inhalation, ingestion, and dermal contact. The causality behind these precautions lies in the toxic nature of nitrophenols, which can interfere with cellular respiration by uncoupling oxidative phosphorylation.[7]

Engineering Controls: The First Line of Defense

The principle of containment is paramount. All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particles and vapors.[9] The facility must be equipped with readily accessible eyewash stations and safety showers.[9]

Rationale: A chemical fume hood maintains a negative pressure environment, ensuring that any dust or fumes generated are immediately exhausted, preventing inhalation by the operator. Emergency showers and eyewashes are critical for immediate decontamination in the event of accidental contact.[12]

Personal Protective Equipment (PPE): The Last Barrier

A multi-layered PPE approach is mandatory. The selection of specific PPE is not arbitrary; it is dictated by the compound's hazard profile.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile, that have been inspected for integrity before use.[13] The causality here is the prevention of dermal absorption, as phenols can be absorbed through the skin.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[2][9] A full-face shield should be used when there is a significant risk of splashing.[14] This prevents contact with the mucous membranes of the eyes, which are highly susceptible to irritation.

-

Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin contact.[2][15] For larger quantities or in case of a spill, impervious clothing may be required.

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is required.[2][13]

The following workflow diagram illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Section 3: Standard Operating Procedures (SOPs)

Storage Protocol

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9][13][16] The container must be kept tightly closed and clearly labeled.[9] Avoid exposure to direct sunlight and heat, as nitrated phenols can be heat-sensitive and may explode when heated.[9][10]

Weighing and Handling Protocol

-

Preparation: Designate a specific area within the chemical fume hood for weighing. Ensure all necessary equipment (spatulas, weigh boats, containers) is present.

-

Execution: Don all required PPE as per the workflow in Section 2.2.

-

Transfer: Carefully transfer the required amount of the solid compound from the stock container to a tared weigh boat. Minimize the generation of dust.[9]

-

Cleanup: After transfer, securely close the stock container. Clean any residual powder from the spatula and weighing area using a damp cloth, which should then be disposed of as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[2][17] Do not eat, drink, or smoke in the laboratory area.[2]

Section 4: Emergency and Spill Response

Prompt and correct response to an emergency is critical to mitigating harm.

First-Aid Measures

The following protocol is a self-validating system for immediate response to exposure.

| Exposure Route | Protocol | Causality |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2][18] Seek immediate medical attention. | Rapid dilution and removal of the chemical minimizes damage to the cornea and sensitive eye tissues. |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][15][18] Seek medical attention if irritation persists. | Prevents ongoing dermal absorption and chemical burns. Soap helps to emulsify and remove the organic compound. |

| Inhalation | Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | Removes the individual from the contaminated atmosphere. Oxygen support is critical if respiratory irritation is severe. |

| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. |

Spill Cleanup Protocol

This protocol differentiates between minor and major spills, a critical distinction for ensuring personnel safety.

Minor Spill (Contained within a fume hood):

-

Alert: Alert personnel in the immediate vicinity.

-

Isolate: Ensure the spill is contained within the fume hood.

-

Protect: Wear appropriate PPE, including double-gloving.

-

Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[15]

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

-

Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.[19]

Major Spill (Outside of a fume hood):

-

Evacuate: Immediately evacuate the area and alert all personnel.[20][21]

-

Isolate: Close doors to the affected area to confine vapors.[21]

-

Report: From a safe location, call emergency services (911) and the institution's Environmental Health & Safety (EHS) office.[12][19]

-

Secure: Prevent re-entry until emergency responders arrive.[21]

-

Assist: Provide responders with the Safety Data Sheet (or this guide) and any relevant information.

The logical flow for responding to any chemical spill is illustrated below.

Caption: Decision-making workflow for chemical spills.

Section 5: Disposal Considerations

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.[2] Place materials in a sealed, properly labeled container.[19] Follow all federal, state, and local regulations for chemical waste disposal.[6][22] Do not allow the chemical to enter the environment or sewer systems.[2]

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. echemi.com [echemi.com]

- 3. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]